Cas no 99172-75-5 (4-Ethoxy-2,5-dimethylphenol)

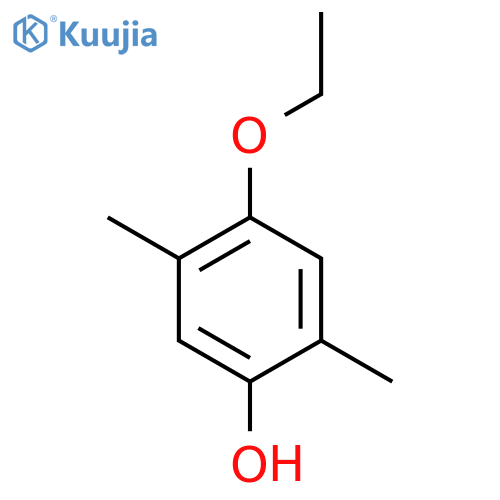

4-Ethoxy-2,5-dimethylphenol structure

商品名:4-Ethoxy-2,5-dimethylphenol

CAS番号:99172-75-5

MF:C10H14O2

メガワット:166.216963291168

CID:5002501

4-Ethoxy-2,5-dimethylphenol 化学的及び物理的性質

名前と識別子

-

- 4-ETHOXY-2,5-DIMETHYLPHENOL

- 2,5-Dimethyl-4-ethoxyphenol

- 4-Ethoxy-2,5-dimethylphenol

-

- インチ: 1S/C10H14O2/c1-4-12-10-6-7(2)9(11)5-8(10)3/h5-6,11H,4H2,1-3H3

- InChIKey: DWKIFIWDGQIATP-UHFFFAOYSA-N

- ほほえんだ: O(CC)C1C=C(C)C(=CC=1C)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 136

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 29.5

4-Ethoxy-2,5-dimethylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010013044-1g |

2,5-Dimethyl-4-ethoxyphenol |

99172-75-5 | 97% | 1g |

$1519.80 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528493-1g |

4-Ethoxy-2,5-dimethylphenol |

99172-75-5 | 98% | 1g |

¥5201.00 | 2024-04-23 | |

| Alichem | A010013044-500mg |

2,5-Dimethyl-4-ethoxyphenol |

99172-75-5 | 97% | 500mg |

$863.90 | 2023-08-31 | |

| Apollo Scientific | OR957597-1g |

4-Ethoxy-2,5-dimethylphenol |

99172-75-5 | 95% | 1g |

£435.00 | 2025-02-20 | |

| Alichem | A010013044-250mg |

2,5-Dimethyl-4-ethoxyphenol |

99172-75-5 | 97% | 250mg |

$470.40 | 2023-08-31 |

4-Ethoxy-2,5-dimethylphenol 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

99172-75-5 (4-Ethoxy-2,5-dimethylphenol) 関連製品

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 506-17-2(cis-Vaccenic acid)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量